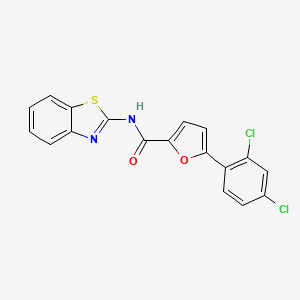![molecular formula C21H34N2O2S B6048841 1-[cyclohexyl(methyl)amino]-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6048841.png)
1-[cyclohexyl(methyl)amino]-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[cyclohexyl(methyl)amino]-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol, commonly known as CGP 12177, is a beta-adrenergic receptor antagonist that has been extensively studied in scientific research. It was first synthesized in the 1970s by the pharmaceutical company Ciba-Geigy and has since been used in a variety of applications.
Mecanismo De Acción
CGP 12177 acts as a competitive antagonist at beta-adrenergic receptors, specifically the beta-1 and beta-2 subtypes. By binding to these receptors, CGP 12177 blocks the actions of endogenous catecholamines such as epinephrine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of CGP 12177 are dependent on the specific beta-adrenergic receptor subtype that it interacts with. In general, CGP 12177 has been shown to decrease heart rate and contractility, reduce blood pressure, and cause bronchodilation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CGP 12177 in lab experiments is its well-characterized mechanism of action and specificity for beta-adrenergic receptors. However, one limitation is that it may not accurately reflect the effects of endogenous catecholamines in vivo.
Direcciones Futuras
There are several future directions for research involving CGP 12177. One area of focus is the development of more selective beta-adrenergic receptor antagonists that can target specific subtypes. Another area of interest is the use of CGP 12177 as a tool to study the role of beta-adrenergic receptors in various disease states, such as heart failure and asthma. Additionally, there is potential for the development of novel drugs based on the structure of CGP 12177.
Métodos De Síntesis
The synthesis of CGP 12177 involves several steps, including the reaction of 3-(4-thiomorpholinylmethyl)phenol with 1-chloro-2-propanol to form 3-(4-thiomorpholinylmethyl)-2-propanol. This intermediate is then reacted with cyclohexylmethylamine to form the final product, CGP 12177.
Aplicaciones Científicas De Investigación
CGP 12177 has been used in a variety of scientific research applications, including studies on beta-adrenergic receptors, cardiovascular function, and the central nervous system. It has been used as a tool to study the structure and function of beta-adrenergic receptors and their role in various physiological processes.
Propiedades
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2S/c1-22(19-7-3-2-4-8-19)16-20(24)17-25-21-9-5-6-18(14-21)15-23-10-12-26-13-11-23/h5-6,9,14,19-20,24H,2-4,7-8,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPQGZPTENDVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)CN2CCSCC2)O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6048761.png)
![N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6048773.png)
![2-cyclopropyl-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6048781.png)
![ethyl 3-(2-fluorobenzyl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6048798.png)
![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B6048802.png)
![ethyl 2-[(4-methoxy-2-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B6048812.png)
![4-(3-{[({4-[chloro(difluoro)methoxy]phenyl}amino)(ethylimino)methyl]thio}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B6048816.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B6048834.png)
![7-(4-chlorophenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6048838.png)
![(1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)(3-pyridinyl)methanone](/img/structure/B6048847.png)
![N-(3-bromophenyl)-5-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B6048849.png)
![8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6048855.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6048860.png)